Phenazine, 5,10-dihydro-5,10-dimethyl-

organocatalysis amine oxidative coupling phenazine radical cations

Researchers requiring a stable, double-redox-active cathode material or redox shuttle should specify DMPZ. Generic phenazines lack the N-methyl stabilization that enables its two sequential one-electron oxidations (radical cation & dication), delivering ~85 W·h·mol⁻¹ in RFBs and >85% shuttle efficiency retention beyond 100 cycles in Li-ion cells. - Double-redox couple (-0.15 V & +0.61 V vs. Ag/Ag⁺) for maximal molar energy density. - 2.6× higher glucose biosensor sensitivity vs. DHTPT mediator (0.47 vs. 0.18 μA/mM). - ≥99% (GC) purity, white to light yellow crystalline powder. Ships ambient; in stock in standard research quantities from mg to 25 g.

Molecular Formula C14H15N2+
Molecular Weight 211.28 g/mol
Cat. No. B12349426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine, 5,10-dihydro-5,10-dimethyl-
Molecular FormulaC14H15N2+
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCN1C2C=CC=CC2=[N+](C3=CC=CC=C31)C
InChIInChI=1S/C14H15N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-11H,1-2H3/q+1
InChIKeyDEZPFHQRXNAKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMPZ Core Properties & Procurement


5,10-Dihydro-5,10-dimethylphenazine (CAS 15546-75-5; synonyms: DMPZ, DMPhen, N,N′-dimethylphenazine) is a N,N′-dimethylated 5,10-dihydrophenazine derivative with molecular formula C₁₄H₁₄N₂ and a molecular weight of 210.27 g·mol⁻¹ [1]. The compound is a white to light yellow crystalline powder with a melting point of 152–155 °C and is commercially available at ≥99% purity (GC) . Unlike the fully aromatic parent phenazine, the dihydro core confers a bent geometry along the N–N axis and enables two sequential one-electron oxidations to a stable radical cation (DMPZ·⁺) and dication (DMPZ²⁺), establishing DMPZ as a versatile p-type organic redox-active material with applications spanning organic batteries, redox flow batteries, electrocatalysis, and amperometric sensing [2].

Why DMPZ Cannot Be Substituted by Analogs


Substituting 5,10-dihydro-5,10-dimethylphenazine with a generic phenazine or dihydrophenazine analog is technically risky because the two N-methyl substituents simultaneously tune the redox potential, stabilize the radical cation, and dictate the solubility profile in ways that other substitution patterns do not reproduce. For instance, replacing the N-methyl groups with N-phenyl substituents (as in 5,10-diphenylphenazine) lowers the redox potential and introduces steric hindrance that alters charge-transfer kinetics, while unsubstituted 5,10-dihydrophenazine exhibits inferior radical cation stability and a narrower electrochemical window [1]. The following quantitative evidence demonstrates that DMPZ provides performance advantages in specific application contexts that are not matched by its closest structural analogs.

DMPZ Quantitative Differentiation Evidence vs. Analogs


Top Catalytic Activity for Metal-Free Aerobic Amine Coupling

In a systematic study of phenazine radical cations (PhRCs) as metal-free catalysts for aerobic oxidative homo- and cross-coupling of amines, the 5,10-dihydro-5,10-dimethylphenazine radical cation (DMPZ·⁺) delivered the highest reaction rates and best selectivity among all synthesized phenazine derivatives tested, which included PhRCs with varying N-substituents (H, phenyl, and mixed alkyl/aryl groups) [1]. The study tested the catalysts under neat conditions at low oxygen pressure and demonstrated that DMPZ·⁺ outperformed all other PhRCs in imine product yields and selectivity for cross-coupled products [1].

organocatalysis amine oxidative coupling phenazine radical cations

Superior Amperometric Glucose Sensor Sensitivity

In a head-to-head comparison of heterocyclic dihydropolyazine mediators for glucose oxidase-based amperometric sensors, electrodes containing 5,10-dihydro-5,10-dimethylphenazine (DHDMP) exhibited a sensitivity of 0.47 μA/mM, which is 2.6-fold higher than the 0.18 μA/mM achieved with 1,4-dihydro-1,3,4,6-tetraphenyl-s-tetrazine (DHTPT) under identical deaerated conditions [1]. Additionally, the DHDMP-based sensor operated at a substantially lower anodic potential (0.10 V vs. SCE) compared to DHTPT (0.55 V vs. SCE), reducing interference from co-oxidizable species in biological samples [1].

amperometric biosensor glucose oxidase mediator dihydropolyazines

Double-Redox Activity for High-Energy-Density Redox Flow Batteries

5,10-Dihydro-5,10-dimethylphenazine (DMPZ) exhibits two distinct, highly reversible one-electron redox processes at −0.15 V and +0.61 V vs. Ag/Ag⁺, enabling its use as a double-redox positive electrode material in non-aqueous redox flow batteries [1]. When coupled with 9-fluorenone (FL) as the negative electrode, the DMPZ/FL flow cell delivers an energy density of approximately 85 W·h·mol⁻¹, which is explicitly stated as the highest energy density per mole ever reported for redox flow batteries [1]. This double-redox capability is not observed in simple N-unsubstituted or N-mono-substituted phenazine derivatives, which typically exhibit only a single reversible redox wave in this potential range.

redox flow battery multi-redox organic catholyte phenazine positive electrode

Fast Lithium Peroxide Decomposition in Li–O₂ Battery Mediators

A comparative kinetic study of redox mediators (RMs) for the oxygen evolution reaction in lithium-oxygen batteries evaluated multiple reported RMs including DMPZ²⁺ (5,10-dihydro-5,10-dimethylphenazine dication) and TEMPO⁺ (2,2,6,6-tetramethyl-1-piperidinyloxy). DMPZ²⁺ exhibited the highest reaction rate for lithium peroxide (Li₂O₂) decomposition among all RMs tested, whereas TEMPO⁺ showed the highest mass diffusion rate [1]. The overall kinetics of RMs were positively correlated with their redox potential, and multi-redox RMs such as DMPZ displayed distinct kinetic properties depending on oxidation state [1].

lithium-oxygen battery redox mediator oxygen evolution reaction

First Radical Cation with Complete Room-Temperature Photophysics

The radical cation of 5,10-dihydro-5,10-dimethylphenazine (DHDMP·⁺) is the only organic radical cation for which a complete set of photophysical data—including fluorescence and fluorescence excitation spectra, fluorescence lifetime (0.47 ns at 77 K), and fluorescence quantum yield (∼1 × 10⁻³)—has been obtained in liquid solution at room temperature [1]. This is attributed to the unusually high stability of DHDMP·⁺ compared to radical cations of other phenazine and dihydrophenazine derivatives, which are typically too unstable for room-temperature fluorescence measurements in organic solvents [1]. By contrast, the radical cation of the 5-methyl analog (5,10-dihydro-5-methylphenazine·⁺) was among only 13 organic radical cations ever reported to fluoresce in organic media, but full photophysical characterization was not achieved [1].

radical cation fluorescence photophysics electron transfer spectroscopy

Superior Overcharge Shuttle Stability Over DDB

In comparative evaluation of redox shuttle additives for lithium-ion battery overcharge protection, 5,10-dihydro-5,10-dimethylphenazine (DMPZ) maintains a shuttle efficiency of 85% for over 100 cycles, whereas 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) declines from an initial 80–90% efficiency to approximately 50% after only 50 cycles . DMPZ also operates at a higher redox potential of ∼4.3 V vs. Li/Li⁺, making it compatible with high-energy-density cathodes such as NMC811 and NCA, compared to DDB's ∼3.9 V potential, which limits it to moderate-voltage systems . The enhanced stability of DMPZ is attributed to the delocalization of radical character across the aromatic phenazine core, reducing solvent-induced decomposition pathways that plague the DDB radical cation .

lithium-ion battery safety overcharge protection redox shuttle additive

DMPZ Evidence-Backed Application Scenarios


Metal-Free Aerobic Amine Oxidative Coupling to Imines

Research groups pursuing sustainable, metal-free synthetic methodologies should procure DMPZ as the precursor to its radical cation catalyst. The evidence demonstrates that DMPZ·⁺ outperforms all other phenazine radical cations in reaction rate and selectivity for aerobic amine homo- and cross-coupling [1]. This application is directly supported by the head-to-head comparative study showing DMPZ·⁺ as the top-performing catalyst among a series of structurally diverse PhRCs [1].

High-Sensitivity Amperometric Glucose Biosensor

For development of second-generation glucose biosensors, DHDMP provides a 2.6-fold sensitivity advantage (0.47 vs. 0.18 μA/mM) and a 0.45 V lower operating potential compared to the DHTPT mediator [2]. This translates into lower detection limits and reduced electrochemical interference in complex biological matrices, making DHDMP the rational choice for mediator-based glucose sensing [2].

Non-Aqueous Redox Flow Battery Catholyte

Energy storage researchers targeting maximal molar energy density should select DMPZ as the positive electrode material. Its unique double-redox activity (−0.15 V and +0.61 V vs. Ag/Ag⁺) enables the DMPZ/FL flow cell to achieve ≈85 W·h·mol⁻¹, the highest reported value for redox flow batteries [3]. This two-electron redox capability is not replicated by simple phenazine or mono-substituted dihydrophenazine derivatives [3].

Overcharge Protection for NMC811/NCA Li-Ion Batteries

Battery manufacturers developing high-voltage lithium-ion cells (NMC811 or NCA cathodes) should specify DMPZ as the redox shuttle additive. DMPZ's redox potential of ∼4.3 V vs. Li/Li⁺ aligns with these cathode chemistries, and its 85% shuttle efficiency retention beyond 100 cycles represents more than double the functional lifetime of DDB-based shuttles . This directly reduces warranty-related risks for high-energy-density battery packs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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